molecular formula C9H9ClO3 B2965605 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone CAS No. 116265-99-7

1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone

Cat. No. B2965605
CAS RN: 116265-99-7
M. Wt: 200.62
InChI Key: NFGYJIJDICKJJL-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone, also known as 5-chloro-2-hydroxy-4-methoxybenzaldehyde, is an aromatic aldehyde that is widely used for a variety of scientific and industrial applications. It is an important intermediate in the synthesis of pharmaceuticals, fragrances, dyes, and other chemicals. It is also used in the synthesis of other organic compounds, and is an important starting material for the synthesis of a variety of other compounds.

Scientific Research Applications

Antimicrobial Agent Research

“1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone” has been utilized in the synthesis of novel compounds with potential antimicrobial properties. Researchers have screened such synthesized compounds for their effectiveness against various microorganisms, which is crucial in the development of new antibiotics and antiseptics .

Ligand Synthesis for Coordination Chemistry

This compound serves as a precursor in the synthesis of bidentate Schiff base ligands. These ligands are significant in coordination chemistry, where they form complexes with transition metals. Such complexes are studied for their catalytic, electronic, and magnetic properties .

properties

IUPAC Name

1-(5-chloro-2-hydroxy-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-5(11)6-3-7(10)9(13-2)4-8(6)12/h3-4,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGYJIJDICKJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone

Synthesis routes and methods

Procedure details

Chloro-2,4-dimethoxybenzene (4.94 g, 28.6 mmol) and AlCl3 (4.58 g, 1.2 eq.) were dissolved in 280 ml of CH2Cl2 and cooled down to 0° C. Acetyl chloride (2.03 mL, 1.0 eq.) was slowly added via syringe and the mixture allowed to react for another 3 h at ambient temperature. Pouring onto crashed ice, twofold extraction with AcOEt, washing with water and brine, drying over magnesium sulfate, and evaporation of the solvents, followed by short flash chromatography (SiO2, hexane/AcOEt=95/5), yielded 4.22 g of the title compound as white crystals.
Quantity
4.94 g
Type
reactant
Reaction Step One
Name
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
2.03 mL
Type
reactant
Reaction Step Two

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